![molecular formula C16H17N3O2 B13722504 4-amino-N'-[(1E)-1-(4-hydroxyphenyl)propylidene]benzohydrazide](/img/structure/B13722504.png)
4-amino-N'-[(1E)-1-(4-hydroxyphenyl)propylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-N’-[(1E)-1-(4-hydroxyphenyl)propylidene]benzohydrazide is a compound belonging to the class of acylhydrazine derivatives. These compounds are known for their diverse pharmacological activities, including anti-inflammatory, anti-tumor, and anti-tuberculosis properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N’-[(1E)-1-(4-hydroxyphenyl)propylidene]benzohydrazide typically involves the reaction of 4-aminobenzohydrazide with 4-hydroxypropiophenone in the presence of anhydrous ethanol and a few drops of concentrated acetic acid. The mixture is stirred at room temperature and then heated to 50°C for several hours. The solvent is evaporated to obtain the crude product, which is then purified by recrystallization from a mixture of ethanol and water .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-amino-N’-[(1E)-1-(4-hydroxyphenyl)propylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The imine group can be reduced to form an amine.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Formation of 4-amino-N’-[(1E)-1-(4-hydroxyphenyl)propylidene]benzohydrazone.
Reduction: Formation of 4-amino-N’-[(1E)-1-(4-hydroxyphenyl)propylidene]benzohydrazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-amino-N’-[(1E)-1-(4-hydroxyphenyl)propylidene]benzohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anti-tumor activities.
Mechanism of Action
The mechanism of action of 4-amino-N’-[(1E)-1-(4-hydroxyphenyl)propylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific biological context and the type of activity being investigated .
Comparison with Similar Compounds
Similar Compounds
4-amino-N’-[(1E)-1-(4-fluorophenyl)propylidene]benzohydrazide: Similar structure but with a fluorine atom instead of a hydroxyl group.
4-amino-N’-[(1E)-1-(4-methoxyphenyl)propylidene]benzohydrazide: Contains a methoxy group instead of a hydroxyl group.
Uniqueness
4-amino-N’-[(1E)-1-(4-hydroxyphenyl)propylidene]benzohydrazide is unique due to the presence of the hydroxyl group, which can participate in hydrogen bonding and other interactions, potentially enhancing its biological activity and specificity compared to its analogs .
Properties
Molecular Formula |
C16H17N3O2 |
|---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
4-amino-N-[(E)-1-(4-hydroxyphenyl)propylideneamino]benzamide |
InChI |
InChI=1S/C16H17N3O2/c1-2-15(11-5-9-14(20)10-6-11)18-19-16(21)12-3-7-13(17)8-4-12/h3-10,20H,2,17H2,1H3,(H,19,21)/b18-15+ |
InChI Key |
QUJNKHYSWDAWPF-OBGWFSINSA-N |
Isomeric SMILES |
CC/C(=N\NC(=O)C1=CC=C(C=C1)N)/C2=CC=C(C=C2)O |
Canonical SMILES |
CCC(=NNC(=O)C1=CC=C(C=C1)N)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


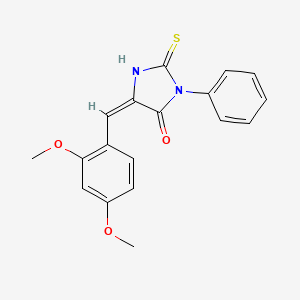
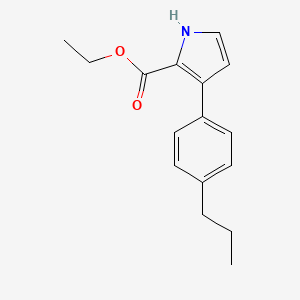
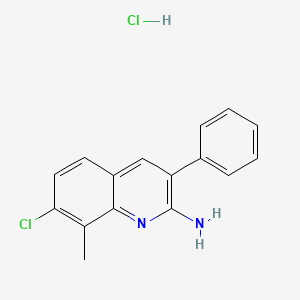
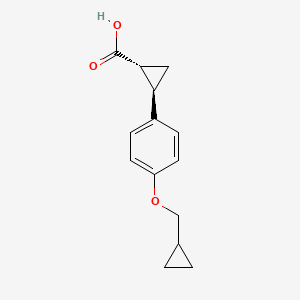
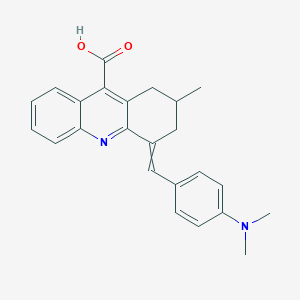
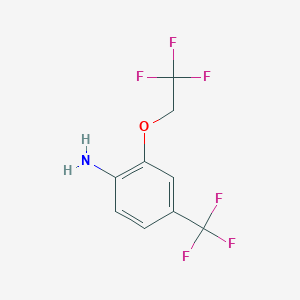
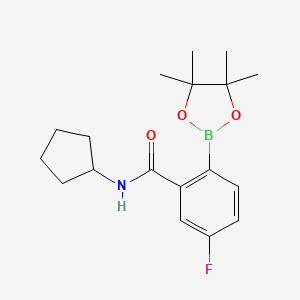
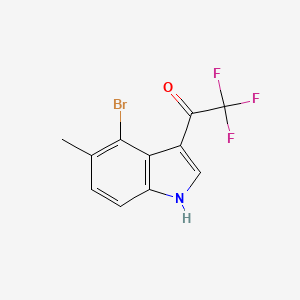
![2-(1,4-Dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl)acetic acid](/img/structure/B13722480.png)
![2-(hydroxyamino)-5-{(Z)-[4-(methylsulfanyl)phenyl]methylidene}-1,3-thiazol-4-one](/img/structure/B13722484.png)
![Cyclopropanesulfonic acid [3-(pyrrolidine-1-carbonyl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amide](/img/structure/B13722496.png)
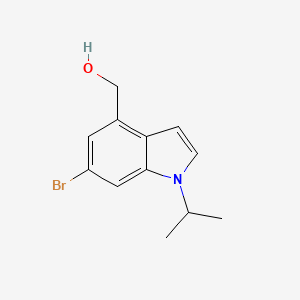
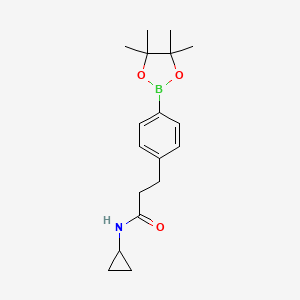
![1-{Methoxy[4-(nitrosomethylidene)-1,4-dihydropyridin-1-yl]methyl}-4-(nitrosomethylidene)-1,4-dihydropyridine dihydrochloride](/img/structure/B13722505.png)
